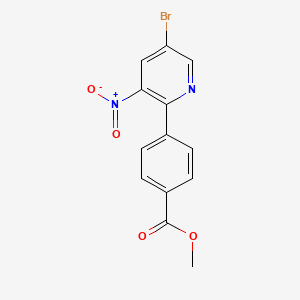
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” is a chemical compound with the molecular formula C13H9BrN2O4 . It has a molecular weight of 337.13 . The compound is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” consists of a benzoate group attached to a nitropyridine ring via a methyl bridge . The presence of the nitro group and the bromo group on the pyridine and benzoate rings respectively could potentially influence the chemical properties and reactivity of the molecule .Physical And Chemical Properties Analysis
“Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” is predicted to have a boiling point of 421.2±45.0 °C and a density of 1.576±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -2.44±0.25 .Applications De Recherche Scientifique
Chemical Structure Analysis
Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric form exhibit complex molecular interactions. In one form, molecules are linked into sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. The isomeric form shows a polarized molecular-electronic structure, with molecules connected into chains of edge-fused rings by N-H...O and C-H...O hydrogen bonds, showcasing the structural versatility and potential for diverse chemical applications of compounds related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate (Portilla et al., 2007).
Synthesis and Reactivity
The study on heterocyclic compounds of nitrogen, including derivatives related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, indicates the potential for creating complex heterocyclic structures, offering insights into the synthetic versatility and reactivity of such compounds, which can be pivotal in the development of new materials and pharmaceuticals (Takahashi & Yoneda, 1958).
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine derivatives containing benzenesulfonamide groups, related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, demonstrate promising photophysical and photochemical properties for photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticoccidial Agents
The synthesis and evaluation of 5-nitronicotinamide and its analogues, which share structural similarities with Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, have shown significant anticoccidial activity against Eimeria tenella. This highlights the potential of such compounds in the development of treatments for coccidiosis, a parasitic disease affecting poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Propriétés
IUPAC Name |
methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c1-20-13(17)9-4-2-8(3-5-9)12-11(16(18)19)6-10(14)7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYGUKKUVKIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



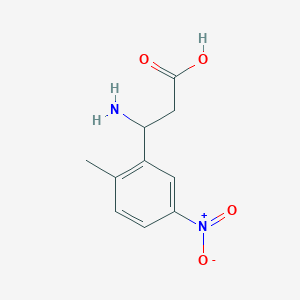
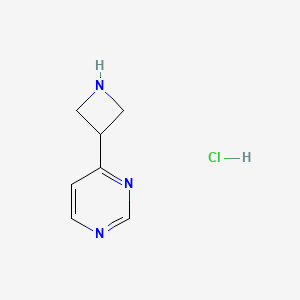
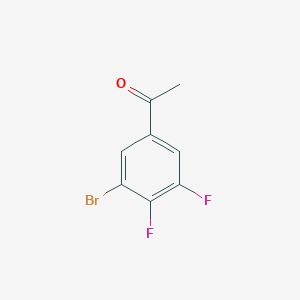

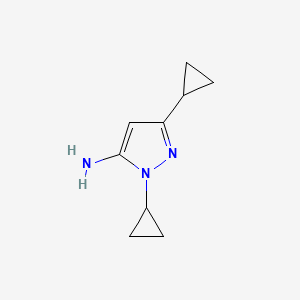
![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)
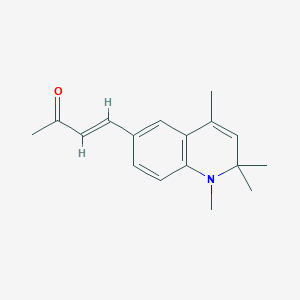
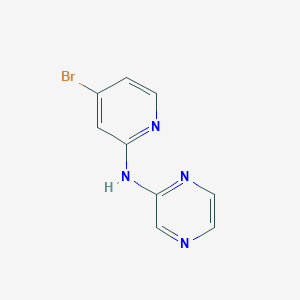
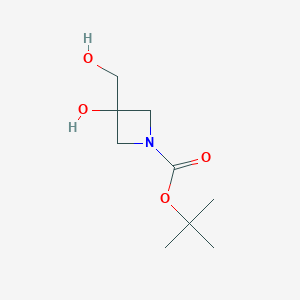
![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)
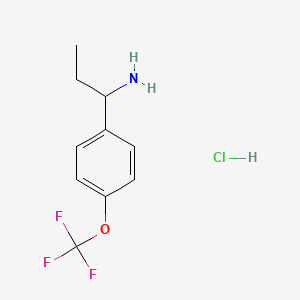
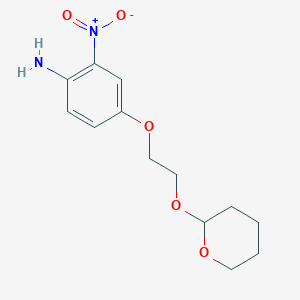
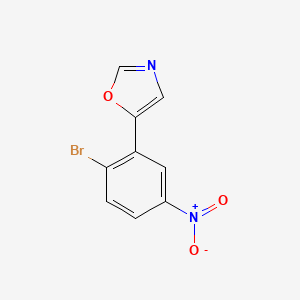
![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)